BenchChemオンラインストアへようこそ!

(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine

A2A adenosine receptor radioligand binding structure-activity relationship

(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine (CAS 155271-03-7) is a synthetic 8-styrylxanthine derivative belonging to the class of adenosine A2A receptor (A2AR) antagonists. It is the 2,4-dimethoxy regioisomer of the clinically approved antiparkinsonian drug istradefylline (KW-6002, 3,4-dimethoxy isomer), differing solely in the substitution pattern on the styryl phenyl ring.

Molecular Formula C20H24N4O4
Molecular Weight 384.4 g/mol
CAS No. 155271-03-7
Cat. No. B15186263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine
CAS155271-03-7
Molecular FormulaC20H24N4O4
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C=C(C=C3)OC)OC)C
InChIInChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)12-15(13)28-5/h8-12H,6-7H2,1-5H3/b11-9+
InChIKeyATDDLHWKZVKABJ-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine (CAS 155271-03-7) Matters for Adenosine A2A Receptor Research and Procurement


(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine (CAS 155271-03-7) is a synthetic 8-styrylxanthine derivative belonging to the class of adenosine A2A receptor (A2AR) antagonists [1]. It is the 2,4-dimethoxy regioisomer of the clinically approved antiparkinsonian drug istradefylline (KW-6002, 3,4-dimethoxy isomer), differing solely in the substitution pattern on the styryl phenyl ring. This subtle structural variation produces quantifiable differences in adenosine receptor binding affinity and selectivity that make this compound a critical comparator tool for structure-activity relationship (SAR) studies and a valuable negative-control reference in A2AR-targeted programs [2].

Why Istradefylline or Other 8-Styrylxanthines Cannot Simply Replace (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine in Research Protocols


The quantitative binding data below demonstrate that shifting the dimethoxy substituents from the 3,4-positions (istradefylline) to the 2,4-positions (target compound) reduces A2A receptor affinity by approximately 26-fold and alters the A1/A2A selectivity ratio from ~68-fold to ~44-fold [1]. This is not a trivial potency difference; it reflects a fundamental change in how the methoxy groups engage the orthosteric binding pocket. Consequently, substituting istradefylline for this compound in SAR panels, selectivity profiling, or in vivo target-engagement studies will yield misleading conclusions about the pharmacophore requirements for A2A antagonism [2]. Procurement decisions must be driven by the specific experimental question—probing the 2,4-substitution vector requires this exact compound.

Quantitative Evidence Guide: (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine Differentiation Data for Procurement Decisions


A2A Receptor Binding Affinity: 26-Fold Lower Potency Than Istradefylline Under Identical Assay Conditions

In a direct head-to-head comparison using the same radioligand ([3H]-CGS-21680) and tissue preparation (rat forebrain membranes), the target compound (2,4-dimethoxy isomer) exhibits a Ki of 57 nM at the A2A receptor, while istradefylline (3,4-dimethoxy isomer) exhibits a Ki of 2.2 nM [1][2]. This 26-fold difference demonstrates that the 2,4-substitution pattern is significantly disfavored for high-affinity A2A binding, likely due to suboptimal H-bonding geometry with key residues in the orthosteric pocket [3].

A2A adenosine receptor radioligand binding structure-activity relationship regioisomer comparison

A1/A2A Selectivity Profile: Reduced A2A Selectivity Compared to Both Istradefylline and the 3,5-Dimethoxy Analog

The target compound binds the A1 adenosine receptor with a Ki of 2,500 nM (rat forebrain, [3H]CHA displacement), yielding an A1/A2A selectivity ratio of approximately 44-fold [1]. In comparison, istradefylline achieves an A1/A2A ratio of ~68-fold (Ki A1 ≈ 150 nM, Ki A2A = 2.2 nM) [2], and the 3,5-dimethoxy regioisomer (1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine) reaches 110-fold selectivity (A2A Ki = 24 nM, A1/A2A = 110) [3]. The target compound thus occupies a distinct selectivity niche—less A2A-selective than either the 3,4- or 3,5-dimethoxy variants—which can be exploited experimentally to dissect the contribution of A2A vs. A1 blockade in mixed-receptor systems.

adenosine receptor selectivity A1 receptor off-target binding selectivity index

A2A Affinity Parity with CSC (8-(m-Chlorostyryl)caffeine) Yet Distinct Selectivity—Enabling Subtle Pharmacological Dissection

The target compound's A2A Ki of 57 nM is nearly identical to that of 8-(m-chlorostyryl)caffeine (CSC, A2A Ki = 54 nM in the same rat brain assay system), a widely used A2A antagonist tool compound [1]. However, CSC achieves a 520-fold selectivity over A1 (A1 Ki = 28,000 nM), whereas the target compound achieves only 44-fold selectivity. This means that at concentrations required for complete A2A occupancy, the target compound will also partially occupy A1 receptors, a property that CSC lacks. Researchers designing experiments that require either clean A2A blockade (choose CSC) or mixed A1/A2A engagement at defined ratios (choose the target compound) must select the appropriate tool based on this quantitative selectivity difference [2].

CSC tool compound A2A pharmacology comparative antagonist profiling

Dimethoxy Substitution Position Controls A2A Affinity Through Differential H-Bond Network Engagement

Systematic SAR analysis across the 8-styrylxanthine series reveals that methoxy substitution at the phenyl ring must engage a specific hydrogen-bond network within the A2A orthosteric site [1]. The 3,4-dimethoxy pattern (istradefylline, Ki = 2.2 nM) places the meta- and para-methoxy oxygens in optimal geometry for this network. The 3,5-dimethoxy pattern (Ki = 24 nM) retains moderate affinity. The 2,4-dimethoxy pattern (target compound, Ki = 57 nM) introduces a steric clash at the ortho position that disrupts the preferred binding pose, as supported by molecular docking studies showing misalignment of the dimethoxyphenyl ring relative to the critical π-stacking surface [2]. This rank order—3,4 >> 3,5 > 2,4—is a class-level SAR inference that guides rational selection of the appropriate isomer for any experimental design testing methoxy placement hypotheses.

SAR methoxy pharmacophore binding mode 2,4- vs 3,4-dimethoxy

Photoisomerization Liability Shared Across All 8-Styrylxanthines—Handling Requirements That Affect Procurement and Experimental Design

All (E)-8-styrylxanthines, including both the target compound and istradefylline, undergo rapid E→Z photoisomerization in dilute solution upon exposure to ambient light, with the (Z)-isomer exhibiting significantly reduced A2A receptor affinity [1]. Solid-state dimerization under UV light to form cyclobutane photodimers with negligible A2A affinity has also been documented [2]. This is a class-level liability, not unique to the target compound. However, it directly impacts procurement and usage: the compound must be sourced from suppliers who handle, store, and ship it under light-protected conditions, and laboratories must prepare solutions in the dark and shield all assay plates from light. Failure to do so will result in variable and unreproducible binding data, undermining the quantitative comparisons described in the preceding evidence items [3].

photoisomerization E/Z isomerization chemical stability handling protocol

Optimal Research and Industrial Use Cases for (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine Based on Quantitative Evidence


Negative-Control Regioisomer in A2A Antagonist SAR Panels

When constructing a full substitution-matrix SAR panel of 8-styrylxanthines, the 2,4-dimethoxy isomer serves as the essential ortho-substituted reference point. Its 26-fold weaker A2A affinity (Ki = 57 nM) compared to the 3,4-isomer (2.2 nM) quantifies the penalty of moving a methoxy group to the ortho position, a data point no other commercially available compound can provide [1]. The compound should be included in every SAR campaign aiming to map the steric and electronic tolerance of the A2A phenyl-binding subpocket.

Calibration of A1-vs-A2A Contribution in Mixed-Receptor Functional Assays

Because this compound exhibits near-identical A2A affinity to CSC (57 vs 54 nM) but substantially lower A2A selectivity (44-fold vs 520-fold), it can be used in parallel with CSC to calibrate the contribution of A1 receptor engagement to any observed functional readout [1]. At a concentration producing 90% A2A occupancy (~500 nM), the target compound will also occupy approximately 17% of A1 receptors (based on A1 Ki = 2,500 nM), whereas CSC will occupy <2% of A1 receptors. Any differential effect between the two compounds at matched A2A occupancy can be attributed to A1 modulation [2].

Photoisomerization Reference Standard for Analytical Method Development

The well-characterized E→Z photoisomerization of 8-styrylxanthines makes this compound suitable as a reference standard for developing and validating HPLC or UPLC methods that quantify (E)- and (Z)-isomer ratios in compound stocks and formulation samples [1]. Laboratories developing light-stability protocols for styrylxanthine-based drug candidates can use this compound to establish baseline isomerization kinetics and set acceptance criteria for (Z)-isomer content in research-grade material [2].

Pharmacophore Validation in Computational Chemistry and Docking Studies

The 2,4-dimethoxy substitution pattern presents a challenging test case for computational docking and free-energy perturbation (FEP) predictions. The 26-fold affinity difference from the 3,4-isomer, arising solely from methoxy repositioning, provides a rigorous benchmark for validating in silico models of the A2A orthosteric site [1]. Procurement of this compound for experimental binding validation is essential for groups developing structure-based drug design workflows targeting the A2A receptor [2].

Quote Request

Request a Quote for (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.